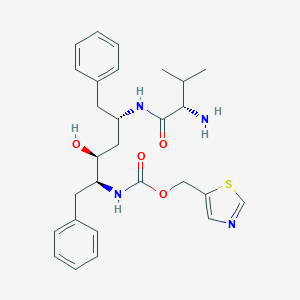![molecular formula C18H12O B041569 3-Hydroxybenz[a]anthracene CAS No. 4834-35-9](/img/structure/B41569.png)
3-Hydroxybenz[a]anthracene
Overview
Description
Synthesis Analysis
The synthesis of hydroxybenz[a]anthracenes, including compounds like 3-Hydroxybenz[a]anthracene, has been studied extensively. For example, Brown and Thomson (1976) reported on the synthesis of hydroxybenz[a]anthracene-7,12-quinones from naphthoquinones through decarboxylative alkylation (Brown & Thomson, 1976). Desai et al. (1994) described the regioselective synthesis of 3-methoxybenz[a]anthracene-7,12-dione, demonstrating the complexity and precision required in synthesizing such compounds (Desai, Krzemiński, & Amin, 1994).
Molecular Structure Analysis
The molecular structure of this compound, like other benz[a]anthracenes, is characterized by multiple fused benzene rings. This structure is crucial for understanding its chemical behavior and interactions. The studies by Boyd and O'Kane (1990) on the synthesis of dibenz[a,j]anthracene metabolites provide insights into the structural aspects of similar compounds (Boyd & O'Kane, 1990).
Chemical Reactions and Properties
The chemical properties of this compound are influenced by its polycyclic structure. For example, Sims (1972) discussed the synthesis and metabolism of dibenz[a,c]anthracene derivatives, indicating the reactivity of such compounds (Sims, 1972). The metabolic conversion of similar compounds has been studied by Chou, Fu, and Yang (1981), shedding light on the chemical reactions these compounds undergo (Chou, Fu, & Yang, 1981).
Physical Properties Analysis
The physical properties of this compound, such as melting point, solubility, and crystalline structure, are essential for understanding its behavior in different environments. However, specific studies focusing on the physical properties of this compound were not identified in the search.
Chemical Properties Analysis
The chemical properties, such as reactivity with other compounds, stability, and potential for forming derivatives, are crucial for understanding this compound's behavior in chemical processes. The work of Prakash et al. (2009) on the catalyzed hydroxyalkylation of aromatics provides insight into the reactivity of similar aromatic compounds (Prakash et al., 2009).
Scientific Research Applications
Synthesis and Derivatives : BF3-H2O has been identified as an efficient catalyst for synthesizing anthracene derivatives, including 3-Hydroxybenz[a]anthracene. This offers a less expensive alternative to other strong acid catalysts for synthesizing triarylmethanes, diarylmethylbenzaldehydes, and anthracene derivatives (Prakash et al., 2009).
Occupational Health Monitoring : A high-performance liquid chromatographic method with fluorescence detection (HPLC-FD) has been developed to determine this compound in urine samples of workers exposed to polycyclic aromatic hydrocarbons, aiding in occupational health monitoring (Gündel & Angerer, 2000).
Metabolic Pathways : Studies have shown the synthesis and metabolism of aromatic polycyclic hydrocarbons, including benz[a]anthracene derivatives, by rat liver preparations, providing insights into the metabolism of these compounds (Sims, 1971).
Binding to DNA : Research has investigated the covalent binding of polycyclic hydrocarbons, including benz[a]anthracene derivatives, to DNA in mouse skin. This is important for understanding the mechanisms of carcinogenesis (Pcchillips, Grover, & Sims, 1979).
Antibacterial Activity : The compound this compound has shown moderate antibacterial activity against various bacteria such as Bacillus subtilis, E. coli, and Salmonella typhi (Nurbayti, Mujahidin, & Syah, 2022).
Metabolism and Toxicology : The metabolism of 7,12-dimethylbenz[a]anthracene in hepatic microsomes suggests the formation of hydroxy derivatives like this compound, with implications for understanding toxicological processes (Yang & Dower, 1975).
Mechanism of Action
Target of Action
3-Hydroxybenz[a]anthracene, also known as 3-OH-baa, is a derivative of the most potent carcinogenic hydrocarbon, 7,12-Dimethylbenz[a]anthracene . The primary targets of this compound are DNA in mammalian cells .
Mode of Action
The compound is activated by microsomal enzymes to a diol epoxide metabolite . This metabolite then binds covalently to DNA in mammalian cells . This binding can lead to mutations and other genetic alterations, which can result in the initiation of carcinogenesis .
Biochemical Pathways
It is known that the compound’s interaction with dna can disrupt normal cellular processes and lead to the development of cancer .
Pharmacokinetics
It is known that the compound is activated by microsomal enzymes, suggesting that it undergoes metabolic processing in the body .
Result of Action
The binding of the activated this compound metabolite to DNA can lead to tumor induction . This is due to the genetic alterations that can occur as a result of this binding, which can disrupt normal cell function and lead to uncontrolled cell growth .
properties
IUPAC Name |
benzo[a]anthracen-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12O/c19-16-7-8-17-15(10-16)6-5-14-9-12-3-1-2-4-13(12)11-18(14)17/h1-11,19H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRRWKFVZIOCJBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C3C(=CC2=C1)C=CC4=C3C=CC(=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2038318 | |
| Record name | 3-Hydroxybenz[a]anthracene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2038318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4834-35-9 | |
| Record name | 3-Hydroxybenz(a)anthracene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004834359 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Hydroxybenz[a]anthracene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2038318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is 3-Hydroxybenz[a]anthracene studied in the context of occupational exposure?
A1: this compound serves as a valuable biomarker for assessing occupational exposure to polycyclic aromatic hydrocarbons (PAHs) [, , , ]. These compounds are released during incomplete combustion of organic materials and are found in various industrial settings. Measuring urinary this compound levels helps researchers and occupational health professionals evaluate the extent of PAH exposure in workers. For instance, elevated levels of this metabolite were observed in the urine of workers from a fireproof stone producing plant, indicating occupational exposure to PAHs [, ].
Q2: How is this compound metabolized in the body?
A2: Research suggests that this compound is primarily metabolized through glucuronidation in the liver []. This process involves the enzyme UDP-glucuronosyltransferase, which facilitates the attachment of glucuronic acid to the molecule, making it more water-soluble and readily excretable in urine []. Notably, the induction of this enzyme by substances like 3-methylcholanthrene significantly enhances the glucuronidation rate of this compound [].
Q3: Are there differences in how this compound is metabolized depending on the combination of PAHs an individual is exposed to?
A3: Studies in rats indicate that the metabolism of individual PAHs might be influenced by the presence of other PAHs in a mixture []. Specifically, when rats were exposed to a mixture of four PAHs (PAH4), including benzo[a]pyrene, chrysene, benz[a]anthracene, and benzo[b]fluoranthene, the metabolism of benzo[a]pyrene was accelerated compared to exposure to benzo[a]pyrene alone []. This difference was attributed to the induction of cytochrome P450 enzymes, particularly CYP1A1 and CYP1B1, by the PAH mixture []. While this study focused on benzo[a]pyrene, it suggests potential interactions among PAH mixtures that could influence the metabolism of other PAHs like benz[a]anthracene and its metabolites.
Q4: What analytical techniques are commonly employed to determine this compound levels in biological samples?
A4: High-performance liquid chromatography (HPLC) coupled with fluorescence detection is a widely used technique for quantifying this compound in urine samples []. This method offers high sensitivity and selectivity for measuring low concentrations of this metabolite, making it suitable for biological monitoring of PAH exposure. Another approach involves using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) [], which provides even greater sensitivity and specificity for analyzing this compound levels in human urine.
Q5: How does smoking influence urinary levels of this compound?
A5: Studies have shown that smoking significantly contributes to increased urinary concentrations of this compound [, ]. This increase is attributed to the presence of PAHs, including benz[a]anthracene, in cigarette smoke. Research comparing smokers to non-smokers consistently demonstrates elevated levels of this compound in smokers, highlighting the impact of active smoking on PAH metabolite excretion [, ].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



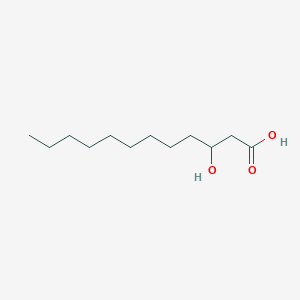


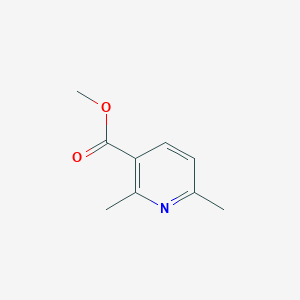
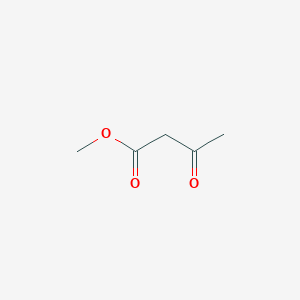
![6-[[3-[(2S)-1-methoxypropan-2-yl]oxy-5-[(2S)-1-phenylpropan-2-yl]oxybenzoyl]amino]pyridine-3-carboxylic acid](/img/structure/B41499.png)

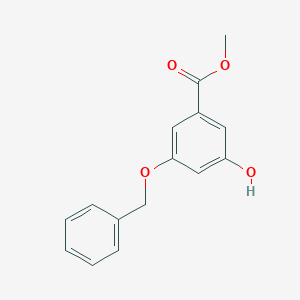
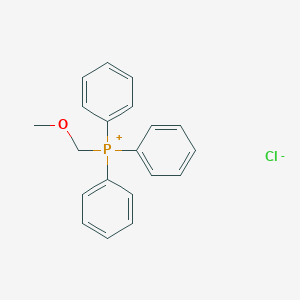

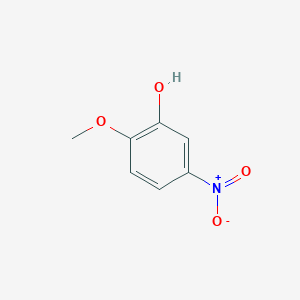

![(1R,2S,3R,4R,6S,7S)-1,3,4,7,8,9,10,10-octachlorotricyclo[5.2.1.02,6]dec-8-ene](/img/structure/B41516.png)
